
4-(oxane-4-amido)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(oxane-4-amido)piperidine-1-carboxamide is a chemical compound with a unique structure that combines an oxane ring and a piperidine ring
Métodos De Preparación
The synthesis of 4-(oxane-4-amido)piperidine-1-carboxamide typically involves the reaction of oxane-4-carbonyl chloride with piperidine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
4-(oxane-4-amido)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxane or piperidine ring can be modified with different substituents.
Amidation: The compound can undergo amidation reactions with carboxylic acids or their derivatives to form new amide bonds
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential as an inhibitor of DNA gyrase in Mycobacterium abscessus, making it a candidate for developing new antimicrobial agents.
Medicine: Research has indicated its potential antiviral activity against human coronaviruses, including SARS-CoV-2, suggesting its use in developing antiviral drugs.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 4-(oxane-4-amido)piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it targets DNA gyrase in Mycobacterium abscessus, inhibiting the enzyme’s activity and leading to bacterial cell death . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication processes .
Comparación Con Compuestos Similares
4-(oxane-4-amido)piperidine-1-carboxamide can be compared with other piperidine-4-carboxamide derivatives:
Piperidine-4-carboxamide: A simpler analog that lacks the oxane ring but shares similar reactivity and applications.
N-(4-Piperidinyl)oxanamide: Another analog with a different substitution pattern on the piperidine ring.
Piperidine-4-carboxamide derivatives: These compounds have been studied for their antimicrobial and antiviral activities, similar to this compound
Propiedades
IUPAC Name |
4-(oxane-4-carbonylamino)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c13-12(17)15-5-1-10(2-6-15)14-11(16)9-3-7-18-8-4-9/h9-10H,1-8H2,(H2,13,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIWPBCRNRJOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CCOCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-2-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2909398.png)
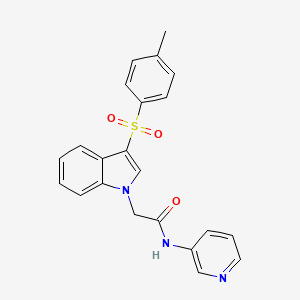
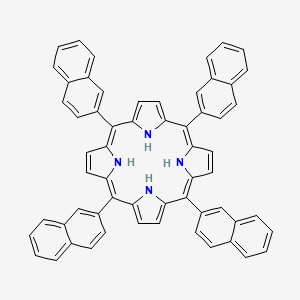
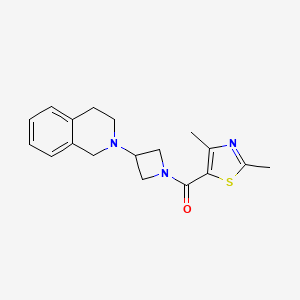
![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enamide](/img/structure/B2909405.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2909406.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2909407.png)
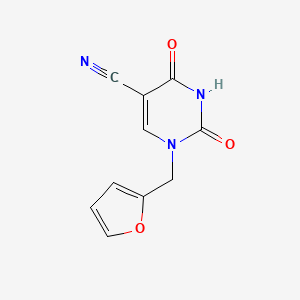
![4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2909409.png)
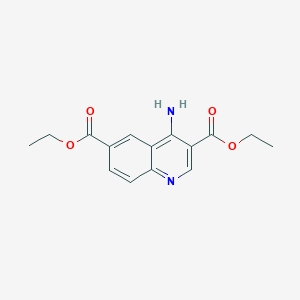
![3-amino-N-(5-chloro-2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2909412.png)
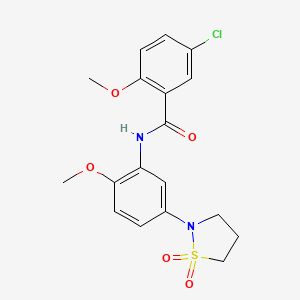
![4-fluoro-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2909419.png)
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2909420.png)
